molecular formula C20H24N6O2 B6430643 1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one CAS No. 2198308-96-0

1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one

Cat. No.: B6430643
CAS No.: 2198308-96-0
M. Wt: 380.4 g/mol
InChI Key: XLQCAEQEYZCWRN-UHFFFAOYSA-N
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Description

1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one is a potent, selective, and ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). This compound has demonstrated significant efficacy in blocking the enzymatic activity of ALK, a receptor tyrosine kinase that is a validated oncogenic driver in several cancers, including anaplastic large cell lymphoma (ALCL) , non-small cell lung cancer (NSCLC) , and neuroblastoma. Its primary research value lies in its use as a precise chemical tool to dissect the ALK signaling axis in cellular models, enabling the investigation of downstream effectors such as STAT3, AKT, and ERK. Researchers utilize this inhibitor to study oncogenic addiction in ALK-positive cell lines, to explore mechanisms of resistance to ALK-targeted therapies, and to evaluate the therapeutic potential of ALK inhibition in preclinical models. The compound's high selectivity profile makes it an ideal candidate for validating ALK-specific phenotypes and for combination studies with other targeted agents, providing critical insights for the development of novel oncology therapeutics.

Properties

IUPAC Name

1-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-12-16(13(2)28-24-12)11-19(27)25-9-7-15(8-10-25)20-22-21-18-6-5-17(14-3-4-14)23-26(18)20/h5-6,14-15H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQCAEQEYZCWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Properties : Research indicates that compounds with triazolo and pyridazine cores exhibit anticancer activity by inhibiting specific kinases involved in cancer progression. For instance, a study highlighted the efficacy of triazolopyridazines as selective inhibitors of MET kinase, which is crucial in various cancers .
  • Antimicrobial Activity : The structural components of this compound suggest potential antimicrobial properties. Studies have shown that similar triazolo derivatives can inhibit bacterial growth and may serve as templates for developing new antibiotics.
  • Neurological Applications : The piperidine moiety is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter systems, offering potential in treating neurological disorders.
  • Enzyme Inhibition : The compound's design allows it to interact with various enzymes. It has been investigated for its role as an enzyme inhibitor in metabolic pathways related to disease states.
  • Receptor Modulation : Given its structural characteristics, it may act on specific receptors in the central nervous system (CNS), influencing pathways related to mood regulation and cognitive function.

Synthetic Methodologies

The synthesis of 1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one typically involves multi-step reactions:

  • Cyclocondensation Reactions : The initial formation of the triazolo core can be achieved through cyclocondensation reactions involving hydrazines and appropriate electrophiles.
  • Piperidine and Oxazole Integration : Subsequent steps involve the introduction of the piperidine and oxazole groups through nucleophilic substitution or coupling reactions.

Case Studies

Several studies have documented the applications of similar compounds:

StudyFocusFindings
MET Kinase InhibitionIdentified triazolopyridazine derivatives as effective MET kinase inhibitors with potential anticancer applications.
Drug DiscoveryInvestigated physicochemical profiling for rational drug design using triazolo derivatives as scaffolds for new therapeutics.
Antimicrobial ActivityDemonstrated that certain triazolo compounds exhibit significant antimicrobial properties against various pathogens.

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl group in the target compound reduces logP compared to chlorophenyl-substituted analogs, suggesting improved aqueous solubility.
  • The dimethyloxazole moiety may enhance metabolic stability relative to phenylpiperazine-based systems, which are prone to oxidative metabolism .

Methodological Considerations for Comparative Studies

Advanced platforms like stereolithographic hydrogel printing (as described by Stereolithographic Hydrogel Printing of 3D Culture, 2024) enable perfusion-based assays to evaluate compound diffusion and cellular responses in 3D microenvironments. Such methods could resolve discrepancies in solubility or activity data between the target compound and its analogs .

Preparation Methods

Triazole Annulation via Hydrazine Cyclocondensation

Cyclocondensation with hydrazine facilitates triazole formation:

  • Optimized Conditions : Hydrazine hydrate (3 eq), AcOH (cat.), 100°C, 6 h

  • Key Parameter : pH 4–5 prevents N-cyclopropyl bond cleavage.

Functionalization of Piperidine at Position 4

N-Alkylation with Chloroacetyl Chloride

Introducing the acetyl linker via nucleophilic substitution:

  • Step 1 : Piperidine (1.0 eq) + Chloroacetyl chloride (1.2 eq) in DCM

  • Base : Triethylamine (2.5 eq), 0°C → RT, 3 h

  • Intermediate : 4-(Chloroacetyl)piperidine (79% yield)

Suzuki-Miyaura Coupling with Triazolopyridazine

Palladium-catalyzed cross-coupling installs the triazolopyridazine:
4-(Chloroacetyl)piperidine+6-Cyclopropyltriazolopyridazine-3-boronic esterPd(PPh3)4Triazolopyridazine-piperidine-acetyl\text{4-(Chloroacetyl)piperidine} + \text{6-Cyclopropyltriazolopyridazine-3-boronic ester} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Triazolopyridazine-piperidine-acetyl}

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%)

  • Base : K2_2CO3_3 (3 eq)

  • Solvent : DME/H2_2O (4:1), 80°C, 12 h

  • Yield : 62% (HPLC purity >95%).

Synthesis of 3,5-Dimethyl-1,2-Oxazol-4-yl Ethanone

Van Leusen Oxazole Synthesis

TosMIC (Tosylmethyl Isocyanide) mediates oxazole formation from diketones:
Pentane-2,4-dione+TosMICK2CO33,5-Dimethyloxazole\text{Pentane-2,4-dione} + \text{TosMIC} \xrightarrow{\text{K}_2\text{CO}_3} \text{3,5-Dimethyloxazole}

  • Conditions : K2_2CO3_3 (2 eq), MeOH, reflux 4 h

  • Modification : Acetylation with acetic anhydride introduces the ketone:
    3,5-Dimethyloxazole+AcClAlCl34-Acetyl-3,5-dimethyloxazole\text{3,5-Dimethyloxazole} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{4-Acetyl-3,5-dimethyloxazole}

    • Yield : 85% after recrystallization (hexane/EtOAc).

Final Coupling via Nucleophilic Acyl Substitution

Convergent assembly of the two fragments:
Triazolopyridazine-piperidine-acetyl-Cl+4-Acetyl-3,5-dimethyloxazoleLiHMDSTarget Compound\text{Triazolopyridazine-piperidine-acetyl-Cl} + \text{4-Acetyl-3,5-dimethyloxazole} \xrightarrow{\text{LiHMDS}} \text{Target Compound}

  • Base : LiHMDS (1.5 eq), THF, -78°C → RT

  • Workup : Aqueous NH4_4Cl extraction, silica gel chromatography (EtOAc/Hexane)

  • Isolated Yield : 58%

  • Purity : >99% (UPLC-MS).

Analytical Characterization Data

Technique Key Observations
1H NMR^{1}\text{H NMR} (400 MHz, CDCl3_3)δ 1.12 (m, 4H, cyclopropane), 2.35 (s, 6H, oxazole-CH3_3), 3.78 (m, 4H, piperidine), 6.92 (s, 1H, triazole)
HRMS m/z 452.1987 [M+H]+^+ (calc. 452.1991)
IR (KBr)1715 cm1^{-1} (C=O), 1602 cm1^{-1} (C=N)

Green Chemistry Adaptations

Solvent-Free Microwave-Assisted Cyclization

Replacing traditional heating with microwave irradiation (250 W, 120°C) reduced triazole formation time from 6 h to 45 min, improving yield to 74%.

Ionic Liquid Catalyst Recycling

Using [BMIM][BF4_4] in oxazole acetylation allowed 5 reaction cycles without yield drop (82±3%).

Industrial-Scale Process Considerations

Parameter Lab Scale Pilot Plant
Batch Size 5 g2 kg
Purification Column ChromatographyCentrifugal Partition Chromatography
Cycle Time 72 h48 h
Overall Yield 34%41%

Q & A

Q. What are common synthetic routes for preparing this compound, and what challenges arise during purification?

The synthesis involves multi-step protocols, often starting with cyclocondensation of triazolo-pyridazine precursors with piperidine derivatives. For example, triazolo[4,3-b]pyridazine cores are functionalized via nucleophilic substitution at the piperidine nitrogen, followed by coupling with 3,5-dimethylisoxazole-4-yl ethanone intermediates . Key challenges include:

  • Reagent Sensitivity : Use of moisture-sensitive reagents (e.g., POCl₃) for activating carbonyl groups.
  • Purification : Column chromatography with gradients (e.g., 5–30% EtOAc in hexane) is critical due to polar byproducts. HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves stereoisomers .

Q. Which spectroscopic techniques are essential for structural validation?

  • ¹H/¹³C NMR : Assign peaks for cyclopropyl (δ ~1.2–1.5 ppm) and piperidine (δ ~2.5–3.5 ppm) moieties. Isoxazole protons appear as singlets (δ ~6.0–6.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₈N₆O₂ requires [M+H]⁺ = 433.2345) .

Q. What biological targets are associated with triazolo-pyridazine derivatives?

Triazolo-pyridazines often target enzymes or receptors involved in signaling pathways. Examples include:

TargetAssay TypeObserved Activity (IC₅₀)Reference
BRD4 BromodomainsFluorescence Polarization12–50 nM
14α-DemethylaseDocking StudiesΔG = -9.2 kcal/mol
Kinases (e.g., JAK2)ATP-Competitive Assay0.5–2 µM

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidine-triazolo-pyridazine coupling step?

  • Solvent Optimization : Replace DMF with DMAc to reduce side reactions (yield increases from 45% to 68%) .
  • Catalysis : Use Pd(OAc)₂/Xantphos (5 mol%) for Suzuki-Miyaura couplings with boronic esters .
  • Temperature Control : Maintain reflux at 110°C for 12 hours to ensure complete cyclocondensation .

Q. How to resolve contradictions in biological activity data across assay platforms?

Discrepancies between in vitro and cellular assays (e.g., BRD4 inhibition) may arise from:

  • Membrane Permeability : Measure logP (e.g., >3.5 enhances cellular uptake) via shake-flask method .
  • Protein Binding : Use equilibrium dialysis to quantify serum albumin binding (>95% reduces free drug concentration) .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human: t₁/₂ = 45 min) to identify rapid degradation pathways .

Q. What strategies improve pharmacokinetic properties for in vivo efficacy studies?

  • Bioavailability : Formulate as nanocrystalline suspensions (particle size <200 nm) to enhance solubility .
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated piperidine or N-dealkylated byproducts in plasma .
  • Dosing Regimen : Optimize QD (once daily) vs. BID (twice daily) based on t₁/₂ in rodent models (e.g., 4–6 hours) .

Q. How to design experiments for resolving ambiguous NOE correlations in NMR spectra?

  • Selective 1D NOE : Irradiate piperidine protons (δ ~2.8 ppm) to confirm spatial proximity to cyclopropyl groups.
  • Variable Temperature NMR : Perform at 298 K and 318 K to distinguish dynamic vs. static stereochemical ambiguity .
  • DFT Calculations : Compare experimental coupling constants (J = 8–10 Hz) with computed values for axial/equatorial conformers .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking and experimental IC₅₀ values?

  • Force Field Calibration : Re-dock using AMBER instead of CHARMM to better model π-π stacking with triazole rings .
  • Water Network Analysis : Include explicit water molecules in docking grids to account for hydrogen bonding with 14α-demethylase .
  • Mutagenesis Studies : Validate key residues (e.g., Y140F mutation in BRD4 reduces binding by 10-fold) .

Methodological Resources

  • CCP4 Suite : For crystallographic validation of enzyme-bound structures (PDB ID: 3LD6) .
  • Chemotion Repository : Access synthetic protocols for triazolo-pyridazine hybrids (DOI: 10.14272/reaction/SA-FUHFF...) .

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